

Mass Spectrum of 3-(2-Fluorophenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)benzaldehyde

Cat. No.: B1333757

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of **3-(2-Fluorophenyl)benzaldehyde**. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from the closely related molecule, 3-Fluorobenzaldehyde, and established principles of mass spectrometry for aromatic and halogenated compounds to predict its fragmentation pattern. This document is intended to serve as a valuable resource for researchers in compound identification and characterization.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of **3-(2-Fluorophenyl)benzaldehyde** is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the aldehyde group and fragmentation of the biphenyl ring system. The presence of the fluorine atom is expected to influence the fragmentation pattern.

Predicted Major Fragment Ions

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z 200, corresponding to the molecular weight of **3-(2-Fluorophenyl)benzaldehyde**. The key fragmentation pathways are expected to involve the loss of the formyl radical (CHO), a hydrogen atom (H), and subsequent fragmentations of the resulting ions.

m/z (Predicted)	Proposed Fragment Ion	Formula	Description
200	[M] ⁺	[C ₁₃ H ₉ FO] ⁺	Molecular Ion
199	[M-H] ⁺	[C ₁₃ H ₈ FO] ⁺	Loss of a hydrogen atom from the aldehyde group
171	[M-CHO] ⁺	[C ₁₂ H ₈ F] ⁺	Loss of the formyl radical
152	[C ₁₂ H ₈] ⁺	[C ₁₂ H ₈] ⁺	Loss of a fluorine radical from the [M-CHO] ⁺ ion
151	[C ₁₂ H ₇] ⁺	[C ₁₂ H ₇] ⁺	Loss of a hydrogen atom from the [C ₁₂ H ₈] ⁺ ion

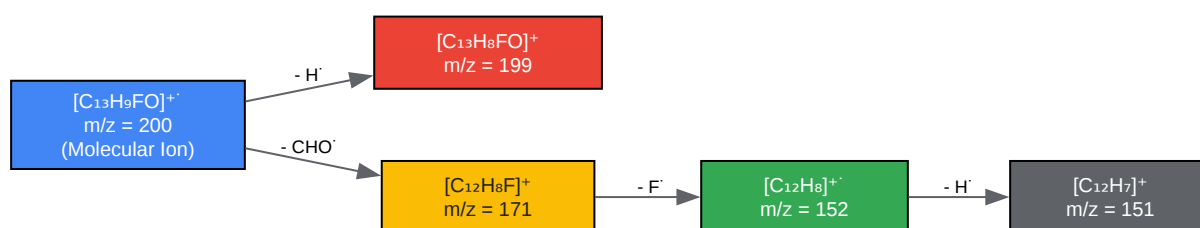
Reference Mass Spectrum: 3-Fluorobenzaldehyde

As a reference, the mass spectral data for 3-Fluorobenzaldehyde, obtained from the NIST Mass Spectrometry Data Center, is presented below.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This data provides a basis for the predicted fragmentation of the target molecule.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Formula
124	100.0	$[M]^+$	$[C_7H_5FO]^+$
123	95.5	$[M-H]^+$	$[C_7H_4FO]^+$
95	55.2	$[M-CHO]^+$	$[C_6H_4F]^+$
96	8.2	$[M-CO]^+$	$[C_6H_5F]^+$
75	12.7	$[C_6H_3]^+$	Further fragmentation
69	10.4	$[C_5H_4F]^+$	Further fragmentation
57	8.2	$[C_4H_5]^+$	Further fragmentation
50	11.2	$[C_4H_2]^+$	Further fragmentation

Proposed Fragmentation Pathway

The fragmentation of **3-(2-Fluorophenyl)benzaldehyde** under electron ionization is initiated by the removal of an electron to form the molecular ion $[M]^+$. This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary proposed pathways are illustrated in the diagram below.



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Caption: Proposed fragmentation pathway of **3-(2-Fluorophenyl)benzaldehyde**.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a general protocol for acquiring the mass spectrum of a solid aromatic aldehyde like **3-(2-Fluorophenyl)benzaldehyde** using an Electron Ionization (EI) source coupled with a mass analyzer.

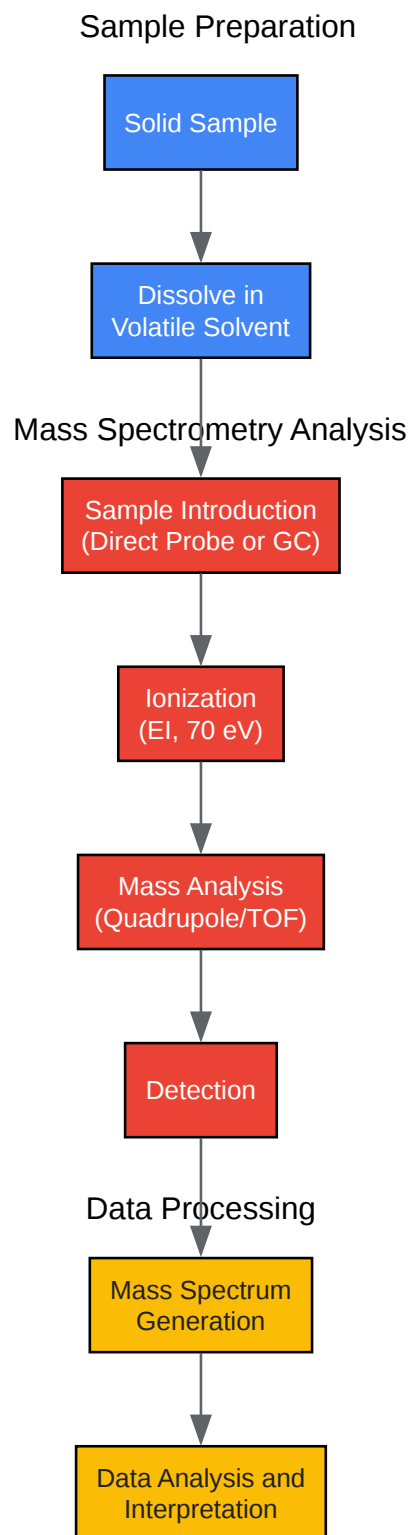
Sample Preparation

- Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
- Accurately weigh approximately 1-2 mg of the solid sample.
- Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

Instrumentation and Parameters

- Mass Spectrometer: A high-resolution mass spectrometer equipped with an EI source.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.^{[6][7][8]} This is a standard energy that provides reproducible fragmentation patterns.^{[6][8]}
- Ion Source Temperature: 200-250 °C. The temperature should be sufficient to volatilize the sample without causing thermal degradation.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Scan Range: m/z 40-500 to ensure detection of the molecular ion and all significant fragments.
- Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet. If using a GC inlet, an appropriate column and temperature program must be developed.

Data Acquisition Workflow



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Caption: General workflow for EI-MS analysis of an aromatic aldehyde.

Data Analysis

- Identify the molecular ion peak.
- Analyze the fragmentation pattern and identify the major fragment ions.
- Compare the obtained spectrum with spectral libraries (if available) for confirmation.
- Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrum of **3-(2-Fluorophenyl)benzaldehyde**. By leveraging data from analogous compounds and fundamental principles of mass spectrometry, a predicted fragmentation pattern and a detailed experimental protocol are presented. This information serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds, aiding in drug development and other scientific endeavors.

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